molecular formula C23H23NO5 B3009344 (2S,4As,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-2-carboxylic acid CAS No. 2580104-39-6

(2S,4As,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-2-carboxylic acid

Cat. No.: B3009344
CAS No.: 2580104-39-6
M. Wt: 393.439
InChI Key: BCMGCXSTELCIEI-WVFSVQOHSA-N
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Description

The compound (2S,4As,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-2-carboxylic acid is a bicyclic molecule featuring a pyrano[2,3-c]pyrrole core, a carboxylic acid group, and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group. The stereochemistry (2S,4As,7aR) is critical for its three-dimensional conformation, which influences reactivity, solubility, and biological interactions . The Fmoc group, commonly used in peptide synthesis, enhances hydrophobicity and protects reactive amines during chemical reactions .

This compound’s synthesis likely involves multi-step protocols, including cyclization, Fmoc protection, and chromatographic purification, as seen in analogous Fmoc-containing compounds (e.g., compound 23 in achieved 69% purity after silica gel chromatography) . Applications span medicinal chemistry (e.g., as a building block for drug candidates) and materials science, where chirality and hydrogen-bonding capabilities (as observed in ) are leveraged for supramolecular assembly .

Properties

IUPAC Name

(2S,4aS,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c25-22(26)20-10-9-14-11-24(12-21(14)29-20)23(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-21H,9-13H2,(H,25,26)/t14-,20-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMGCXSTELCIEI-WVFSVQOHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC2C1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](O[C@@H]2[C@@H]1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S,4As,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-2-carboxylic acid is a synthetic molecule that has garnered interest due to its potential biological activities. This article reviews its biological activity based on various studies, focusing on its antimicrobial properties and other relevant pharmacological effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H21N1O5\text{C}_{19}\text{H}_{21}\text{N}_{1}\text{O}_{5}

This structure is characterized by a pyrano-pyrrole framework with a fluorenylmethoxycarbonyl group that may influence its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds derived from the fluorenyl group. For instance, derivatives of 9H-fluoren-9-ylmethoxycarbonyl have been tested against various microbial strains. The results indicated that certain derivatives exhibit significant activity against Gram-positive bacteria and fungi.

Compound Microbial Strain Minimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus>256 μg/mL
Compound BCandida albicans>256 μg/mL
Compound CEscherichia coliNo significant activity

These findings suggest that while some compounds show promise against specific pathogens, their effectiveness can vary significantly based on structural modifications.

The mechanism through which these compounds exert their antimicrobial effects is still under investigation. However, it is hypothesized that the presence of the fluorenyl group enhances membrane permeability or disrupts essential metabolic pathways in bacteria and fungi.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in MDPI synthesized several fluorenyl-hydrazinthiazole derivatives and evaluated their antimicrobial activity. While the synthesized compounds showed limited efficacy against multidrug-resistant Gram-negative bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa, some exhibited activity against Gram-positive strains like Staphylococcus aureus and Enterococcus faecalis .
  • Pharmacological Evaluation : Another research focused on the pharmacological evaluation of similar compounds indicated potential anti-inflammatory properties alongside antimicrobial effects. The study suggested that modifications in the molecular structure could lead to enhanced biological activities .

Comparison with Similar Compounds

Structural Analogues

Pyrano-Pyrrole vs. Pyrano-Pyrazole Derivatives
  • Target Compound: Pyrano[2,3-c]pyrrole core with Fmoc and carboxylic acid groups.
  • rac-(5R,7S)-Pyrano[3,4-c]pyrazole-3-carboxylic Acid (): Features a pyrazole ring instead of pyrrole, altering electronic properties.
Benzo-Isochromen Derivatives
  • (2S,4aR,6aR,7R,9S,10aS,10bR)-7-Carboxy-...benzo[f]isochromen (): A tricyclic system with a lactone ring. Its crystal structure reveals O–H⋯O hydrogen bonding, similar to the target compound’s carboxylic acid interactions, but its fused aromatic system enhances rigidity and thermal stability .
Pyrrole-Carboxylic Acid Derivatives
  • 1-(3-Carboxypropyl)-4-(4-methylbenzyloxy)phenyl-pyrrole-2-carboxylic Acid (): Lacks the Fmoc group but includes a flexible carboxypropyl chain. The absence of Fmoc simplifies synthesis (90% yield) but reduces hydrophobicity, impacting membrane permeability in drug design .

Physicochemical Properties

Compound Name Yield/Purity Melting Point Key Features Reference
Target Compound Not reported Not reported Fmoc protection, bicyclic pyrrole
Compound 7b () 90% yield 186–187°C Aromatic substituents, dual -COOH
Compound 23 () 69% purity Not reported Fmoc, phosphoester linker
Benzo-Isochromen () Not reported Not reported Tricyclic, lactone ring, H-bonding
  • Synthetic Accessibility : The target compound’s bicyclic structure and stereochemistry likely complicate synthesis compared to simpler analogues (e.g., compound 7b in achieved 90% yield) .
  • Thermal Stability: ’s benzo-isochromen derivative shows robust hydrogen-bonded networks, suggesting higher thermal stability than the target compound’s pyrano-pyrrole system .

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